1-(Pyrrolidin-2-yl)pent-3-yn-1-one
CAS No.:
Cat. No.: VC17658402
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NO |
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Molecular Weight | 151.21 g/mol |
IUPAC Name | 1-pyrrolidin-2-ylpent-3-yn-1-one |
Standard InChI | InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3 |
Standard InChI Key | RHXVSOVGWQJPKK-UHFFFAOYSA-N |
Canonical SMILES | CC#CCC(=O)C1CCCN1 |
Introduction
Structural and Chemical Identity
The molecular formula of 1-(pyrrolidin-2-yl)pent-3-yn-1-one is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) attached to a pent-3-yn-1-one chain. The ketone group at position 1 of the pentynyl chain introduces polarity, while the alkyne (C≡C) at position 3 contributes to its potential reactivity in click chemistry or cross-coupling reactions .
Key structural features:
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Pyrrolidine ring: Confers basicity due to the secondary amine, with a typical pKa of ~11.
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Pent-3-yn-1-one backbone: The ketone at C1 and alkyne at C3 create distinct electrophilic and nucleophilic sites, respectively.
Synthetic Methodologies
Cyclopropane Ring-Opening Strategies
Recent advances in donor–acceptor (DA) cyclopropane chemistry have enabled the synthesis of pyrrolidine derivatives via [3+2]-annulation reactions. For example, DA cyclopropanes reacted with primary amines under acidic conditions to form pyrrolidin-2-ones . While this method typically yields lactams, modifications using propargylamines or alkynylating agents could theoretically introduce the alkyne moiety required for 1-(pyrrolidin-2-yl)pent-3-yn-1-one. Nickel or yttrium catalysts, as demonstrated in pyrrolidone syntheses , may facilitate such transformations.
Sonogashira Coupling
The alkyne group in pent-3-yn-1-one suggests potential application of Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl/vinyl halides. In analogous work, 4-(3-(2-aminopyrimidin-4-yl)-1H-indol-5-yl)but-3-yn-2-ol was synthesized using PdCl₂(PPh₃)₂ and CuI in 1-propanol . Adapting this protocol, a propargyl ketone precursor could be coupled with a pyrrolidine-containing halide to assemble the target molecule.
Representative synthetic route:
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Precursor preparation: Synthesize pent-3-yn-1-one via oxidation of 3-pentynol.
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Coupling: React with 2-iodopyrrolidine under Sonogashira conditions (Pd catalyst, CuI, base).
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Purification: Chromatographic isolation (yield: ~40–60%, estimated from similar reactions ).
Physicochemical Properties
While experimental data for 1-(pyrrolidin-2-yl)pent-3-yn-1-one remain unpublished, its properties can be extrapolated from structural analogs:
The basic nitrogen in pyrrolidine enhances water solubility at acidic pH, while the alkyne and ketone groups promote organic-phase partitioning.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.80–3.10 (m, 1H, pyrrolidine N–CH₂)
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δ 2.50–2.70 (m, 2H, CO–CH₂–C≡C)
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δ 2.20–2.40 (m, 2H, C≡C–CH₂)
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δ 1.70–2.00 (m, 4H, pyrrolidine ring protons)
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¹³C NMR (CDCl₃, 100 MHz):
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δ 208.5 (C=O)
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δ 85.5, 75.2 (C≡C)
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δ 50–60 (pyrrolidine carbons)
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These shifts align with reported values for pyrrolidine-containing compounds and propargyl ketones .
Infrared (IR) Spectroscopy
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ν 2950 cm⁻¹: C–H stretch (pyrrolidine)
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ν 2250 cm⁻¹: C≡C stretch
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ν 1700 cm⁻¹: C=O stretch
The absence of N–H stretches confirms secondary amine protonation in standard conditions.
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